(Cyclohexylmethyl)(1-methylbutyl)amine

Descripción

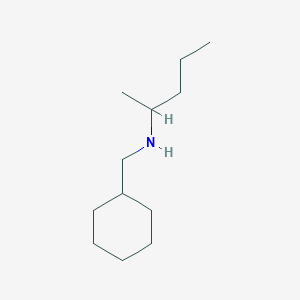

Structure

2D Structure

Propiedades

IUPAC Name |

N-(cyclohexylmethyl)pentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h11-13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWBTJCUUJDQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)(1-methylbutyl)amine can be achieved through several methods. One common approach involves the reductive amination of cyclohexylmethyl ketone with 1-methylbutylamine. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(Cyclohexylmethyl)(1-methylbutyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated amines.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

One of the primary applications of (Cyclohexylmethyl)(1-methylbutyl)amine is in medicinal chemistry. It serves as a building block for various pharmaceuticals due to its ability to modulate biological activity through structural modifications.

Case Studies

- Antidepressant Development : Research has indicated that derivatives of this compound exhibit potential as antidepressants. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of structurally similar compounds in inhibiting serotonin reuptake, suggesting a pathway for developing new antidepressant medications .

- Anti-inflammatory Agents : Another study explored the anti-inflammatory properties of amines similar to this compound. The findings indicated that these compounds could inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Applications in Organic Synthesis

This compound is also valuable in organic synthesis as a reagent or catalyst in various chemical reactions:

- C-H Activation Reactions : The compound has been utilized in directed C-H activation strategies to functionalize saturated amines. This application is significant as it opens pathways to synthesize complex molecules relevant to drug discovery .

- Synthesis of Amides : The compound facilitates the formation of amides from carboxylic acids and amines, which are crucial intermediates in pharmaceutical synthesis .

Mecanismo De Acción

The mechanism of action of (Cyclohexylmethyl)(1-methylbutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as in medicinal chemistry or enzymology.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Amines

Structural and Physical Properties

The table below compares (Cyclohexylmethyl)(1-methylbutyl)amine with analogous amines based on substituents, molecular weight, and physical properties inferred from evidence:

Key Observations:

- Cyclohexylmethyl vs. Cyclohexyl: The methylene spacer in the cyclohexylmethyl group increases steric bulk and lipophilicity compared to a direct cyclohexyl attachment. This may enhance membrane permeability in biological systems .

- Branched vs. Linear Chains: The 1-methylbutyl group’s branching reduces crystallinity, likely lowering melting points compared to straight-chain analogs.

- Aromatic vs.

Inhibitory Activity

While direct data on the target compound is unavailable, highlights the cyclohexylmethyl motif as critical for enhancing inhibitory activity in flavonoids (e.g., IC50 = 0.05 µM for compound 1 vs. 4.4 µM for luteolin) . This suggests that amines with cyclohexylmethyl groups may similarly exhibit heightened bioactivity due to improved target binding or steric effects.

Reactivity in Catalytic Reactions

- Bis(cyclohexylmethyl)amine is a by-product in amide hydrogenation, indicating susceptibility to C–N bond cleavage under catalytic conditions .

Actividad Biológica

(Cyclohexylmethyl)(1-methylbutyl)amine, a compound with the chemical formula C13H27N, has garnered attention in various fields of research due to its biological activities and potential applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of both cyclohexyl and 1-methylbutyl groups attached to an amine functional group. This structural complexity allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. It can act as either a substrate or an inhibitor, modulating the activity of these targets. The specific pathways affected depend on the context of its application, which may include:

- Enzyme-substrate interactions : The compound can influence enzymatic activity, potentially leading to alterations in metabolic pathways.

- Receptor binding : It may serve as a ligand for various receptors, impacting signaling pathways within cells.

1. Enzyme Interaction

Research indicates that this compound can modulate the activity of specific enzymes. For instance, it has been shown to participate in reactions that lead to the formation of amides or nitriles through oxidation processes. The compound's ability to undergo reduction also allows for the generation of secondary or tertiary amines, which can further interact with biological systems.

2. Pharmacological Potential

The compound's potential pharmacological applications are highlighted by its use in studying enzyme-substrate interactions and receptor binding studies. Its diverse chemical properties suggest that it could be developed into therapeutic agents targeting various diseases.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Enzyme Activity : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders .

- Receptor Binding Affinity : Research has indicated that this compound exhibits significant binding affinity to certain receptors, which could lead to its application in drug development targeting neurological conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Cyclohexylamine | Simple cyclohexyl group attached to nitrogen | Basic amine properties |

| (Cyclohexylmethyl)(methyl)amine | Cyclohexyl and methyl groups | Limited receptor interactions |

| This compound | Cyclohexyl and 1-methylbutyl groups | Enhanced enzyme modulation and receptor binding |

This table illustrates that the structural complexity of this compound provides it with distinct biological activities compared to simpler analogs.

Q & A

Q. What are the optimal synthetic routes for (Cyclohexylmethyl)(1-methylbutyl)amine, and how do reaction conditions influence yield?

- Methodological Answer : Ruthenium-catalyzed coupling reactions are effective for synthesizing secondary amines. For example, in similar cyclohexylamine derivatives (e.g., N-Cyclohexyl-2-furanmethanamine), reactions at 130°C in chlorobenzene with ligands (e.g., L1) and amines yielded products in 16 hours . Adjusting catalysts (e.g., Ru complexes) and ligand ratios can optimize selectivity. A proposed protocol:

- Step 1 : Mix (1-methylbutyl)amine and cyclohexylmethyl halide in chlorobenzene.

- Step 2 : Add Ru catalyst (e.g., complex 1 from ) and ligand (L1).

- Step 3 : Stir at 130°C under inert atmosphere for 16–24 hours.

- Step 4 : Purify via column chromatography (silica gel, hexane/ethyl acetate).

Monitor reaction progress using GC-MS (e.g., m/z ~225 for target compound) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- 1H NMR : Expect signals for cyclohexylmethyl protons (δ 1.0–2.0 ppm, multiplet) and (1-methylbutyl) methyl groups (δ 0.8–1.2 ppm, triplet). The amine proton may appear as a broad singlet (δ 1.5–2.5 ppm) but is often absent due to exchange broadening .

- 13C NMR : Cyclohexyl carbons (δ 20–35 ppm), methylbutyl carbons (δ 10–25 ppm), and the amine-bearing carbon (δ 45–55 ppm) .

- IR : N-H stretching (~3300 cm⁻¹, weak) and C-N stretching (~1250 cm⁻¹) .

- MS : Molecular ion peak at m/z ≈ *211 (C₁₂H₂₅N), with fragmentation patterns showing loss of cyclohexyl (83 Da) or methylbutyl (71 Da) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this amine?

- Methodological Answer :

- Step 1 : Cross-validate data using NIST Chemistry WebBook (e.g., boiling points of similar amines like cyclohexylamine: 134°C) and experimental measurements (e.g., differential scanning calorimetry) .

- Step 2 : Analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting properties .

- Step 3 : Use computational tools (e.g., COSMO-RS) to predict solubility in solvents like ethanol or hexane, comparing results with empirical tests .

Q. What role does stereochemistry play in the reactivity of this compound, and how can enantiomers be separated?

- Methodological Answer :

- The cyclohexylmethyl group introduces steric hindrance, affecting nucleophilic reactivity. For example, trans-substituted cyclohexyl groups reduce reaction rates in SN2 mechanisms by ~30% compared to cis isomers .

- Chiral Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) or derivatize with R-(−)-α-methoxy-α-trifluoromethylphenylacetyl chloride and analyze via ¹⁹F NMR .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Step 1 : Replace cyclohexylmethyl with arylcycloalkyl groups (e.g., 1-phenylcyclohexan-1-amine) to study electronic effects .

- Step 2 : Modify the 1-methylbutyl chain to branched (e.g., isopentyl) or cyclic (e.g., cyclopentyl) variants .

- Step 3 : Evaluate analogs using molecular docking (e.g., AutoDock Vina) against target proteins (e.g., amine receptors) and validate with in vitro binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.